Oxetan-3-yl 2,2,2-trifluoroethyl carbonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxetan-3-yl 2,2,2-trifluoroethyl carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O4/c7-6(8,9)3-12-5(10)13-4-1-11-2-4/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAMOBRCYGVPIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Oxetan 3 Yl 2,2,2 Trifluoroethyl Carbonate
Strategies for Carbonate Bond Formation
The formation of the carbonate ester bond is a critical step in the synthesis of the target molecule. Modern synthetic chemistry emphasizes the use of safer and more environmentally benign methods over traditional routes.
Phosgene-Free Routes and Green Chemistry Approaches
Historically, phosgene (B1210022) has been a primary reagent for synthesizing carbonates, but its extreme toxicity has driven the development of safer alternatives. kobe-u.ac.jpresearchgate.net Green chemistry approaches prioritize the use of less hazardous materials and processes. Carbon dioxide (CO₂), an abundant, non-toxic, and renewable C1 resource, is an attractive substitute for phosgene. rsc.org The synthesis of organic carbonates from CO₂ is a key area of green chemistry. rsc.orgrsc.org One approach involves the direct condensation of alcohols with CO₂, though this is often thermodynamically unfavorable and may require specialized conditions like the use of membranes to remove water and drive the reaction forward. wikipedia.org
Another significant phosgene-free method is the "photo on demand" synthesis, which can generate fluoroalkyl carbonates by illuminating a solution of an alcohol and an organic base in a common solvent like chloroform (B151607). kobe-u.ac.jp This method avoids the direct use of phosgene and can be applied to produce highly reactive fluoroalkyl carbonates that serve as effective phosgene substitutes. kobe-u.ac.jp These reactive intermediates can then be used to synthesize other chemical products, such as carbamate (B1207046) and urea (B33335) derivatives, with high yields and fewer by-products. kobe-u.ac.jp The use of dialkyl carbonates, which can be produced without phosgene, as reagents in transesterification reactions is another important green route. researchgate.net
| Phosgene-Free Approach | Description | Key Advantages |
| Direct CO₂ Utilization | Reaction of alcohols with carbon dioxide, often requiring catalysts and specific conditions to overcome thermodynamic hurdles. rsc.orgwikipedia.org | Utilizes a renewable, non-toxic C1 source. rsc.org |
| Photo-on-Demand Synthesis | Light-induced reaction of an alcohol and an organic base in a solvent like chloroform to produce a carbonate. kobe-u.ac.jp | Avoids toxic phosgene; can be low-energy and environmentally friendly. kobe-u.ac.jp |
| Use of Phosgene Substitutes | Employing less hazardous reagents like diphenyl carbonate or dimethyl carbonate in subsequent reactions. kobe-u.ac.jpresearchgate.net | Reduces the high toxicity risk associated with phosgene. kobe-u.ac.jp |
Transesterification Processes
Transesterification is a widely used and efficient method for synthesizing carbonates under mild conditions. acs.org This process involves the exchange of an alkoxy group of a starting carbonate ester with an alcohol, typically in the presence of a catalyst. wikipedia.org For the synthesis of an unsymmetrical carbonate like Oxetan-3-yl 2,2,2-trifluoroethyl carbonate, a stepwise approach using a simple dialkyl carbonate, such as dimethyl carbonate (DMC) or diethyl carbonate (DEC), is feasible. mdpi.com
The reaction can be catalyzed by a variety of homogeneous or heterogeneous catalysts, including basic catalysts like alkaline earth metal oxides (e.g., CaO, MgO) and hydrotalcites. mdpi.comnih.gov The basicity of the catalyst plays a crucial role in the reaction's efficiency; strong basic sites promote transesterification but can sometimes lead to the decomposition of the desired product. mdpi.comresearchgate.net The use of heterogeneous catalysts is particularly advantageous as it simplifies product separation and allows for catalyst recycling. nih.gov The equilibrium of the reaction can be shifted to favor the product by removing the more volatile alcohol by-product (e.g., methanol (B129727) when using DMC) via distillation. wikipedia.org
| Catalyst Type | Example(s) | Role in Transesterification | Reference(s) |
| Homogeneous Basic | Soluble alkalis | Promote nucleophilic attack of the alcohol. | researchgate.net |
| Heterogeneous Basic | CaO, SrO, MgO, Hydrotalcites | Provide active basic sites for the reaction while allowing for easy separation and reuse. | mdpi.comnih.gov |
| Ionic Liquids | Alkyl imidazolium (B1220033) salts | Can act as effective catalysts, with performance depending on the specific anion and cation. | researchgate.net |
| Ion Exchange Resins | Amberlyst 26 OH | Provide a solid support for catalytic sites, facilitating work-up. | researchgate.net |
Carbonylation Reactions Utilizing Carbon Dioxide or Carbon Monoxide Precursors
Carbonylation reactions offer a direct route to carbonates using C1 feedstocks like carbon monoxide (CO) or carbon dioxide (CO₂). rsc.org Oxidative carbonylation of alcohols using CO and an oxidant, often with a copper or palladium catalyst, is an alternative to phosgenation for producing symmetrical carbonates like dimethyl carbonate. wikipedia.org
The utilization of CO₂ as a carbonylating agent is a more attractive option from an environmental standpoint. researchgate.net The reaction of CO₂ with epoxides is a well-established, 100% atom-efficient method for producing cyclic carbonates. rsc.orgwikipedia.org For acyclic carbonates, the challenge lies in the high stability of CO₂. researchgate.net Novel catalytic systems are being developed to facilitate the carboxylation of C-H bonds using CO₂ promoted by alkali carbonates, which can generate carbon-centered nucleophiles that react with CO₂. stanford.edunih.gov While challenging, direct carbonylation with CO₂ avoids the use of toxic reagents like CO or phosgene. rsc.org The development of efficient catalysts is crucial for these transformations, as high temperatures and strong bases are often required. rsc.org
Incorporation of the Oxetane (B1205548) Moiety
The oxetane ring is a valuable structural motif in medicinal chemistry, prized for its ability to fine-tune physicochemical properties such as solubility, lipophilicity, and metabolic stability. nih.govresearchgate.netresearchgate.net Its incorporation requires specific synthetic strategies to construct the strained four-membered ring.
Ring-Closing Reactions for Oxetane Synthesis
The construction of the oxetane skeleton is most commonly achieved through intramolecular cyclization reactions. magtech.com.cn The Williamson ether synthesis is a primary method, involving the intramolecular Sₙ2 reaction of a 3-haloalkoxide to form the C-O bond of the ring. thieme-connect.de This approach requires the synthesis of a suitable acyclic precursor, such as a 1,3-halohydrin.
Another major strategy is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, which forms one C-C and one C-O bond simultaneously. magtech.com.cnnih.govorganic-chemistry.org This method is highly versatile for creating a wide range of substituted oxetanes. beilstein-journals.org Additionally, ring-expansion of smaller rings, such as epoxides, or ring-contraction of larger rings, like γ-lactones, can also yield oxetanes. thieme-connect.debeilstein-journals.org For the synthesis of oxetan-3-ol (B104164), a precursor to the target molecule, routes starting from commercially available materials like epichlorohydrin (B41342) or dihydroxyacetone have been developed, involving a key ring-closing step. researchgate.netacs.org
| Synthetic Strategy | Description | Precursor Type | Reference(s) |
| Williamson Ether Synthesis | Intramolecular nucleophilic substitution of a halide by an alkoxide. | 1,3-halohydrins | thieme-connect.deacs.org |
| Paternò-Büchi Reaction | [2+2] photocycloaddition of a carbonyl and an alkene. | Aldehydes/ketones and alkenes | magtech.com.cnnih.gov |
| Epoxide Ring Expansion | Reaction of an epoxide with a methylene (B1212753) transfer reagent. | Epoxides | magtech.com.cnthieme-connect.de |
| Cyclization from Dihydroxyacetone | Multi-step synthesis involving monotosylation and base-promoted intramolecular cyclization. | Dihydroxyacetone | acs.org |
| C-H Oxidative Cyclization | Direct conversion of sp³ alcohols into oxetanes via C-H functionalization. | Primary or secondary alcohols | acs.org |
Stereochemical Considerations in Oxetane Functionalization
Stereochemistry can be a critical factor in the biological activity of molecules containing oxetane rings. nih.govacs.org The synthesis of enantiomerically enriched oxetanes can be achieved through various strategies. One approach involves the enantioselective reduction of a β-halo ketone using a chiral reducing agent, followed by the Williamson ether cyclization, which can proceed without racemization. acs.org
The diastereoselectivity of the Paternò-Büchi reaction can also be controlled, often yielding products with high selectivity. organic-chemistry.org Furthermore, the use of chiral catalysts, such as a hydrogen-bonding chiral iridium photocatalyst, has enabled highly enantioselective Paternò-Büchi reactions. beilstein-journals.org When functionalizing a pre-existing oxetane, such as oxetan-3-one, the addition of organometallic reagents can create a new stereocenter. acs.org The stereochemical outcome of such additions is crucial, as different enantiomers can exhibit significantly different potencies in biological systems. nih.govacs.org For the target molecule, while the parent oxetane ring is achiral, the synthesis of its precursor, oxetan-3-ol, from chiral starting materials or via asymmetric synthesis would be necessary if it were part of a larger, chiral drug candidate.
Introduction of the 2,2,2-Trifluoroethyl Group
The incorporation of a 2,2,2-trifluoroethyl group into a molecular structure is a key step that imparts unique properties, such as increased metabolic stability and lipophilicity. mdpi.comnih.gov The synthesis of the target carbonate can be approached in two primary ways: by using a pre-fluorinated building block like 2,2,2-trifluoroethanol (B45653) or by performing a late-stage fluorination on an existing alkyl chain.
The most direct method for introducing the 2,2,2-trifluoroethyl group is through the use of 2,2,2-trifluoroethanol (TFE) or its activated derivatives. wikipedia.org TFE is a commercially available starting material produced industrially via the hydrogenation or hydride reduction of trifluoroacetic acid derivatives. wikipedia.org This approach ensures the trifluoromethyl group is present from the outset, avoiding potentially harsh fluorination conditions on a complex molecule.
One common strategy involves the reaction of an alcohol with phosgene or a phosgene equivalent to form a chloroformate, which then reacts with a second alcohol. wikipedia.org In this context, oxetan-3-ol could be reacted with phosgene to form oxetan-3-yl chloroformate. This highly reactive intermediate would then be treated with 2,2,2-trifluoroethanol in the presence of a non-nucleophilic base to yield the final product.
Alternatively, a transesterification reaction can be employed. wikipedia.org This involves reacting oxetan-3-ol with a pre-formed carbonate, such as bis(2,2,2-trifluoroethyl) carbonate. researchgate.net The equilibrium of the reaction can be driven towards the desired product by removing the 2,2,2-trifluoroethanol byproduct, often through distillation. wikipedia.org The synthesis of bis(2,2,2-trifluoroethyl) carbonate itself can be achieved from carbon dioxide and 2,2,2-trifluoroethanol, representing an environmentally benign route. researchgate.net
Table 1: Synthesis Strategies Using Trifluoroethanol Precursors
| Precursor 1 | Precursor 2 | Reagent/Catalyst | Reaction Type | Key Advantages |
| Oxetan-3-ol | Bis(2,2,2-trifluoroethyl) carbonate | Base or Lewis Acid | Transesterification | Avoids use of phosgene; uses a stable carbonate precursor. |
| Oxetan-3-yl chloroformate | 2,2,2-Trifluoroethanol | Non-nucleophilic base | Nucleophilic Acyl Substitution | High reactivity of chloroformate intermediate. |
| Oxetan-3-ol | 2,2,2-Trifluoroethyl Chloroformate | Non-nucleophilic base | Nucleophilic Acyl Substitution | Controlled, stepwise addition of functional groups. |
An alternative to using fluorinated precursors is the direct fluorination of an existing alkyl chain, such as in oxetan-3-yl ethyl carbonate. This late-stage fluorination approach is attractive for diversifying analogues but presents significant challenges due to the high reactivity of fluorinating agents and the need for high selectivity. cas.cn
Modern methods in organofluorine chemistry have led to the development of new reagents and catalysts for making carbon-fluorine bonds. nih.govcas.cn Strategies for trifluoromethylation often involve radical pathways or transition-metal-catalyzed reactions. mdpi.comcas.cn While direct, selective C-H fluorination of an ethyl group to a trifluoroethyl group in a single step is exceptionally difficult, a stepwise approach could be envisioned.
This might involve an initial halogenation of the terminal methyl group of the ethyl carbonate, followed by a halogen exchange (halex) reaction using a fluoride (B91410) source. Another possibility is the use of powerful, electrophilic fluorinating reagents, although these often lack selectivity and can be incompatible with sensitive functional groups like the oxetane ring. sigmaaldrich.com Given the strained nature of the oxetane ring, which can be susceptible to opening under acidic or harsh conditions, mild fluorination conditions would be paramount. acs.org
Table 2: Comparison of Potential Fluorination Strategies
| Fluorination Method | Reagent Type | Potential Advantages | Major Challenges |
| Radical C-H Fluorination | Photocatalyst + Fluorine Source | Can functionalize unactivated C-H bonds. cas.cn | Low selectivity on an ethyl chain; potential for side reactions. |
| Deoxyfluorination | DAST, Deoxo-Fluor | Converts alcohols to fluorides. | Requires a precursor with a hydroxylated ethyl group. |
| Halogen Exchange (Halex) | Metal Fluoride (e.g., KF, CsF) | Well-established industrial process. | Requires a pre-halogenated substrate (e.g., trichloroethyl group). |
| Electrophilic Fluorination | Selectfluor, N-Fluorobenzenesulfonimide (NFSI) | Commercially available reagents. sigmaaldrich.com | High reactivity can lead to lack of selectivity and degradation of the oxetane ring. |
Purification and Isolation Methodologies for Carbonate Intermediates
The purification of carbonate esters is essential to remove unreacted starting materials, catalysts, and byproducts from the reaction mixture. google.comgoogle.com The presence of both a polar oxetane ring and a lipophilic trifluoroethyl group in the target molecule requires a carefully selected purification strategy.
Flash column chromatography is a standard and effective technique for the purification of complex organic molecules, including oxetane derivatives. ethz.chnih.gov This method separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) and their solubility in a mobile phase (a solvent or solvent mixture).
For a molecule like this compound, a normal-phase chromatography setup would likely be employed. The stationary phase, silica gel, is polar, while a mobile phase of low to medium polarity, such as a mixture of hexanes and ethyl acetate, would be used for elution. The polarity of the solvent mixture is gradually increased to elute compounds of increasing polarity. This technique is highly effective for separating the desired product from less polar starting materials or more polar, alcohol-containing byproducts. High-performance liquid chromatography (HPLC) can also be used for analytical assessment of purity or for preparative separation on a smaller scale.
Table 3: Chromatographic Purification Parameters
| Parameter | Description | Typical Choice for Oxetane Carbonates | Rationale |
| Technique | Method of separation | Flash Column Chromatography | Scalable, efficient for moderately polar compounds. ethz.ch |
| Stationary Phase | Adsorbent material | Silica Gel (SiO₂) | Standard choice for normal-phase chromatography; good for separating compounds with polar functional groups. |
| Mobile Phase | Eluting solvent | Hexane/Ethyl Acetate Gradient | Allows for fine-tuning of polarity to effectively separate components of the reaction mixture. |
| Detection | Method for visualizing separated compounds | Thin-Layer Chromatography (TLC) with staining (e.g., KMnO₄) or UV light if applicable | Provides a quick assessment of separation efficiency and helps identify fractions containing the product. |
For larger-scale purification, distillation and crystallization are often more practical and economical than chromatography.
Distillation is effective for separating liquids with different boiling points. google.com This method could be used to remove volatile solvents or low-boiling point impurities from the crude product mixture. If the target carbonate itself is thermally stable and has a distinct boiling point, vacuum distillation could be employed for its purification. However, the presence of the strained oxetane ring may limit the thermal stability of the molecule, making high-temperature distillation a potential risk for decomposition.
Crystallization is a powerful technique for obtaining highly pure solid compounds. If this compound is a solid at room temperature, it can be purified by dissolving the crude material in a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. A related technique, melt crystallization, which involves controlled melting and solidifying of the compound without a solvent, can also be an effective, high-yield purification method for some carbonate intermediates. google.com
Applications of Oxetan 3 Yl 2,2,2 Trifluoroethyl Carbonate As a Precursor and Structural Motif in Advanced Materials and Fine Chemical Synthesis
Utility in Polymer Chemistry and Polymeric Materials
Synthesis of Polyoxetanes with Tailored Properties
We are committed to providing accurate and factual content, and in this instance, the lack of specific research prevents the creation of the requested article.
Role as a Building Block in Medicinal Chemistry and Agrochemicals (Synthetic Perspective)
Oxetan-3-yl 2,2,2-trifluoroethyl carbonate serves as a specialized reagent for incorporating the oxetane (B1205548) motif and trifluoroethyl groups into molecules of interest in the fields of medicinal chemistry and agrochemicals. Its utility stems from the unique properties imparted by these two distinct structural features.
Design and Synthesis of Oxetane-Containing Bioactive Scaffolds
The oxetane ring has emerged as a highly sought-after structural motif in modern drug discovery. nih.govnih.gov Its incorporation into bioactive scaffolds is driven by several advantageous properties it confers upon a parent molecule. Oxetanes introduce a significant degree of three-dimensionality due to their non-planar, sp³-rich structure, which can lead to improved target selectivity and better pharmacokinetic profiles compared to flat, aromatic systems. nih.gov Furthermore, the oxetane moiety is a low molecular weight, polar group that can act as a bioisostere for other common functional groups like gem-dimethyl or carbonyl groups. acs.orgresearchgate.net
The synthesis of complex oxetane-containing molecules often relies on the use of versatile building blocks. Reagents such as this compound are designed for this purpose. In a typical synthetic application, the carbonate functional group acts as a reactive handle. Nucleophiles, such as amines or alcohols on a core scaffold, can attack the electrophilic carbonyl carbon of the carbonate. Depending on the reaction conditions, this can lead to the transfer of the oxetan-3-yl group, forming a new ether or carbamate (B1207046) linkage and introducing the desired oxetane ring into the target structure. The 2,2,2-trifluoroethoxy portion of the reagent is designed to be a good leaving group, facilitating these nucleophilic substitution reactions. The prevalence of 3-substituted oxetanes in drug discovery campaigns is notable, often due to their superior stability and synthetic accessibility. acs.org
Table 1: Key Attributes of the Oxetane Motif in Bioactive Scaffolds
| Attribute | Description | Reference |
|---|---|---|
| Three-Dimensionality | The non-planar, sp³-hybridized ring structure increases the non-flat character of molecules, which can improve binding selectivity and pharmacokinetic properties. | nih.gov |
| Polarity | The oxygen atom imparts polarity, which can be used to modulate properties like solubility and lipophilicity. | nih.gov |
| Bioisosterism | Can serve as a replacement for carbonyl or gem-dimethyl groups, allowing for fine-tuning of physicochemical properties while maintaining or improving biological activity. | acs.orgresearchgate.net |
| Metabolic Stability | Can block sites of metabolism or alter metabolic pathways, often leading to increased stability compared to analogous structures. | researchgate.net |
Introduction of Trifluoroethyl Carbonate Linkers in Prodrug Strategies
Prodrug design is a critical strategy in medicinal chemistry to overcome challenges such as poor solubility, low permeability, or rapid metabolism. researchgate.net This approach involves chemically modifying a drug with a promoiety that is cleaved in vivo to release the active pharmaceutical ingredient. Carbonate linkers are one class of functional groups used for this purpose, as they can be susceptible to hydrolysis, often mediated by esterase enzymes. nih.gov
This compound can be envisioned as a reagent for installing a specific type of linker. The trifluoroethyl group significantly influences the electronic properties of the carbonate. The strong electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the carbonyl carbon, making the carbonate more susceptible to nucleophilic attack and subsequent cleavage compared to a non-fluorinated analogue. researchgate.net
In a prodrug strategy, a drug molecule containing a hydroxyl or amino group could be linked to a promoiety through a carbonate bond. The stability of this bond can be tuned by the nature of the groups attached to the carbonate oxygen atoms. nih.gov The use of a trifluoroethyl carbonate linker would create a prodrug with a specific hydrolysis rate, potentially tailored for release in a desired biological compartment. While the carbamate linker is often more stable, ester and carbonate-containing prodrugs are readily cleaved in serum, which is attributed to the action of various esterases. nih.gov
Influence on Physicochemical Modifiers for Drug Discovery (e.g., Solubility, Metabolic Stability)
The incorporation of an oxetane ring, facilitated by building blocks like this compound, can profoundly alter the physicochemical properties of a lead compound. nih.gov These modifications are often crucial for transforming a potent molecule into a viable drug candidate.
Solubility: The inherent polarity of the oxetane ring generally leads to an increase in aqueous solubility. researchgate.net Replacing a non-polar group, such as a gem-dimethyl group, with an oxetane can dramatically improve a compound's solubility profile, which is a common hurdle in drug development. researchgate.net
Metabolic Stability: The oxetane moiety can enhance metabolic stability by blocking metabolically labile sites. nih.gov Its chemical robustness, particularly in 3,3-disubstituted forms, prevents degradation through common metabolic pathways like CYP-mediated oxidation. ethz.ch In some contexts, placing an oxetane in apolar environments makes the resulting compound significantly more stable than its methylene (B1212753) analogue. ethz.ch
Lipophilicity (LogD): The introduction of the polar oxetane typically reduces lipophilicity (lowers the LogD value). acs.org This is a key parameter in optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as excessively high lipophilicity is often associated with poor solubility and off-target toxicity.
Basicity (pKa): The oxetane ring exhibits a strong inductive electron-withdrawing effect. nih.gov When placed adjacent to a basic nitrogen atom (an amine), it can significantly lower the amine's pKa, making it less basic. This modulation can be critical for optimizing target engagement, reducing off-target effects, and improving oral absorption.
Table 2: Impact of Oxetane Incorporation on Drug Properties
| Physicochemical Property | Effect of Oxetane Introduction | Reference |
|---|---|---|
| Aqueous Solubility | Generally Increased | researchgate.net |
| Lipophilicity (LogD) | Generally Decreased | acs.org |
| Metabolic Stability | Often Increased | nih.govethz.ch |
| pKa of Vicinal Amines | Decreased (Less Basic) | nih.gov |
Advanced Reagent Development in Organic Synthesis
Beyond its role in introducing specific motifs into drug candidates, this compound itself represents a class of advanced reagents with potential applications in broader organic synthesis.
Carbonylation Agents
Activated carbonates are valuable reagents for the introduction of a carbonyl group (C=O). Bis(2,2,2-trifluoroethyl) carbonate, a related symmetric molecule, is known to be an effective condensing agent, for example, in the one-pot synthesis of unsymmetrical ureas. acs.org The reactivity of these carbonates is enhanced by the electron-withdrawing trifluoroethyl groups, which make the trifluoroethoxide a good leaving group. researchgate.net
This compound, as an unsymmetrical carbonate, possesses two different leaving groups: 2,2,2-trifluoroethoxide and oxetan-3-oxide. This differential reactivity could be exploited for selective carbonylations. Depending on the nucleophile and reaction conditions, it could potentially act as a source for the C(=O)O-oxetane moiety or the C(=O)OCCF3 moiety. Such reagents are considered safer alternatives to highly toxic phosgene (B1210022) and its derivatives for installing carbonate or carbamate functionalities.
Fluorinated Building Blocks for Diverse Chemical Transformations
The presence of the 2,2,2-trifluoroethyl group makes this compound a valuable fluorinated building block. The incorporation of fluorine into organic molecules is a widespread strategy in materials science and agrochemistry to modulate electronic properties, thermal stability, and metabolic resistance.
This reagent can be used as a source for the trifluoroethoxy group (-OCH₂CF₃) or the trifluoroethyl carbonate moiety. For instance, in a transesterification reaction with an alcohol, it could generate a new carbonate ester containing the 2,2,2-trifluoroethyl group. The reactivity of bis(trifluoroethyl)carbonates in exchange reactions with various alcohols has been demonstrated to be higher than that of diphenyl carbonate. researchgate.net These transformations are crucial for the synthesis of novel fluorinated materials, electrolytes for batteries, and specialized solvents. researchgate.net
Theoretical and Computational Chemistry Studies of Oxetan 3 Yl 2,2,2 Trifluoroethyl Carbonate
Quantum Chemical Analysis of Electronic Structure and Bonding
A thorough quantum chemical analysis would be the first step in characterizing Oxetan-3-yl 2,2,2-trifluoroethyl carbonate. This would involve high-level ab initio or density functional theory (DFT) calculations to elucidate its electronic properties.
Molecular Orbital Theory and Electron Density Distributions
Investigations using molecular orbital (MO) theory would reveal the nature of the frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are fundamental in predicting the molecule's reactivity towards nucleophiles and electrophiles. The electron-withdrawing nature of the trifluoroethyl group is expected to lower the energy of the LUMO, potentially making the carbonate carbonyl carbon more susceptible to nucleophilic attack. The distribution of electron density would likely show a significant polarization, with electron density drawn towards the highly electronegative fluorine and oxygen atoms.
Electrostatic Potential Surface Mapping
Mapping the electrostatic potential (ESP) surface would provide a visual representation of the charge distribution and identify regions of positive and negative potential. It is anticipated that the ESP map would show a strongly negative potential around the carbonyl oxygen and the fluorine atoms, while the carbonyl carbon and the hydrogen atoms of the oxetane (B1205548) ring would exhibit a more positive potential. These features are critical for understanding non-covalent interactions and predicting sites for intermolecular bonding.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of this compound, arising from several rotatable bonds, necessitates a detailed conformational analysis and molecular dynamics (MD) simulations to understand its dynamic behavior.
Preferred Conformations and Energy Minima
A systematic search for low-energy conformations would identify the most stable three-dimensional structures of the molecule. This would involve exploring the potential energy surface by rotating around the C-O and C-C single bonds of the carbonate and trifluoroethyl moieties. The relative energies of different conformers would determine their population at a given temperature. It is plausible that intramolecular interactions, such as dipole-dipole interactions between the oxetane and trifluoroethyl groups, would play a significant role in stabilizing certain conformations.
Reaction Pathway Modeling and Transition State Characterization
Understanding the reactivity of this compound requires the modeling of potential reaction pathways and the characterization of the associated transition states. For instance, the hydrolysis of the carbonate ester bond is a likely reaction. Computational modeling could elucidate the mechanism of this reaction, whether it proceeds through a concerted or stepwise pathway, and calculate the activation energy, which is a key determinant of the reaction rate.
Computational Elucidaion of Carbonate Cleavage Mechanisms
The cleavage of the carbonate moiety in this compound is a critical reaction pathway influencing its stability and reactivity. Theoretical studies on related fluorinated carbonates, such as bis(2,2,2-trifluoroethyl) carbonate (BtFEC), offer a model for predicting these mechanisms. acs.org Computational approaches, particularly density functional theory (DFT), are well-suited to explore the potential energy surfaces of decomposition reactions.
For molecules like BtFEC, which lack the typical hydrogen atoms for a concerted molecular elimination common in dialkyl carbonates, alternative pathways with higher energy barriers are anticipated. acs.org Theoretical calculations, for instance using the M06-2x-D3 functional with a def2-TZVPD basis set, can identify transition states for various decomposition routes. acs.org By analogy, two primary unimolecular cleavage mechanisms can be postulated for the trifluoroethyl carbonate portion of the target molecule:
HF Elimination: A concerted elimination pathway involving a four-membered ring transition state could lead to the elimination of a hydrogen fluoride (B91410) (HF) molecule. This would result in the formation of a fluoroalkene and subsequent products.
Decarboxylation and Trifluoroacetaldehyde Elimination: Another potential pathway involves the cleavage of the C-O bond to release carbon dioxide and form trifluoroacetaldehyde. This route is also expected to proceed through a high-energy transition state. acs.org
The activation energies for these pathways can be calculated to determine the most likely decomposition route under thermal conditions. For BtFEC, energy barriers of 74.8 kcal/mol and 94.3 kcal/mol have been calculated for HF and trifluoroacetaldehyde elimination, respectively, indicating that such reactions require significant energy input. acs.org Similar high barriers would be expected for this compound.
Furthermore, computational studies on the hydrolysis of carbonate esters often reveal a stepwise mechanism involving the formation of a tetrahedral intermediate following a nucleophilic attack on the carbonyl carbon. researchgate.netnih.gov This mechanism's feasibility for this compound could also be evaluated computationally, assessing the energy barriers for the formation and breakdown of the intermediate.
| Pathway | Description | Predicted Key Products | Estimated Activation Energy (kcal/mol) | Computational Method Analogy |
|---|---|---|---|---|
| HF Elimination | Concerted elimination via a four-membered transition state. | HF, CO2, Oxetan-3-one, Fluoroalkene | ~75 | M06-2x-D3/def2-TZVPD acs.org |
| Decarboxylation | Cleavage leading to trifluoroacetaldehyde. | CO2, Trifluoroacetaldehyde, Oxetane | ~94 | M06-2x-D3/def2-TZVPD acs.org |
| Hydrolysis | Nucleophilic attack by water on the carbonyl carbon. | 2,2,2-Trifluoroethanol (B45653), Oxetan-3-ol (B104164), CO2 | Variable (solvent dependent) | B3LYP/6-31G* researchgate.netnih.gov |
Prediction of Oxetane Ring-Opening Regioselectivity
The strained four-membered ring of the oxetane moiety is susceptible to ring-opening reactions. acs.orgresearchgate.net The regioselectivity of this opening—whether a nucleophile attacks the C2/C4 or the C3 carbon—is governed by a combination of steric and electronic factors, which can be effectively modeled using computational methods.
In the case of this compound, the oxetane ring is unsymmetrically substituted at the C3 position. The regioselectivity of nucleophilic attack will largely depend on the reaction conditions.
Under Basic or Nucleophilic Conditions: With strong, sterically demanding nucleophiles, attack is generally favored at the less substituted C2/C4 positions. This is primarily due to steric hindrance at the C3 position. Computational modeling can quantify this steric hindrance and calculate the activation barriers for attack at both positions, confirming the preferred pathway.
Under Acidic Conditions: In the presence of a Brønsted or Lewis acid, the oxetane oxygen is protonated or coordinated, activating the ring for nucleophilic attack. This process can lead to the formation of a partial positive charge on the adjacent carbon atoms. Electronic effects then play a more dominant role. The carbonate group at the C3 position is electron-withdrawing, which could destabilize any developing positive charge at C3. However, attack at the more substituted carbon can be favored if there is significant carbocation-like character in the transition state. DFT calculations can model the protonated oxetane and map the electrostatic potential to predict the most electrophilic sites, thereby predicting the regioselectivity of the ring-opening.
Computational studies on other 3-substituted oxetanes have shown that the outcome can be finely balanced, and the nature of the nucleophile and the acid catalyst can influence the regioselectivity. acs.org
Prediction of Spectroscopic Properties for Mechanistic Support
Computational chemistry is a valuable tool for predicting spectroscopic data, such as NMR and IR spectra, which can help in the characterization of reactants, intermediates, and products, thus supporting proposed reaction mechanisms.
NMR Spectroscopy: The prediction of ¹⁹F NMR chemical shifts is particularly relevant for this compound. DFT-based methods have shown considerable accuracy in predicting these shifts. researchgate.net A common approach involves geometry optimization of the molecule followed by the calculation of NMR shielding constants using a functional like ωB97XD with a basis set such as aug-cc-pvdz. The calculated shielding constants are then converted to chemical shifts by referencing them against a standard compound. These predicted shifts can be crucial for identifying the electronic environment of the fluorine atoms and how it changes during a chemical reaction, for instance, upon carbonate cleavage.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the harmonic vibrational frequencies determined after geometry optimization. acs.org These predicted spectra can aid in the identification of key functional groups. For this compound, the characteristic vibrational modes would include the C=O stretch of the carbonate group, the C-O stretches of the oxetane ring, and the C-F stretches of the trifluoroethyl group. The calculated frequency of the C=O stretch, typically around 1740-1780 cm⁻¹ for non-aromatic carbonates, can provide insight into the electronic nature of the carbonate. spectroscopyonline.com Changes in the IR spectrum, such as the disappearance of the C=O band, would provide evidence for carbonate cleavage. Similarly, the appearance of new bands, such as an O-H stretch, could indicate hydrolysis.
| Spectroscopic Technique | Predicted Key Signals | Predicted Value/Range | Significance for Mechanistic Studies | Analogous Computational Method |
|---|---|---|---|---|
| ¹⁹F NMR | -CF₃ Chemical Shift | -70 to -80 ppm | Sensitive to the electronic environment of the trifluoroethyl group; changes indicate carbonate cleavage. | ωB97XD/aug-cc-pvdz |
| ¹³C NMR | C=O Carbonyl | 150-160 ppm | Disappearance confirms carbonate cleavage. | DFT/GIAO methods |
| ¹³C NMR | Oxetane C-O | 70-80 ppm | Shift changes indicate ring-opening. | DFT/GIAO methods |
| IR Spectroscopy | C=O Stretch | 1740-1780 cm⁻¹ | Strong, characteristic band; its disappearance is a clear marker for reaction at the carbonate. spectroscopyonline.com | M06-2x/def2-SVPD acs.org |
| IR Spectroscopy | Oxetane C-O Stretch | 950-1050 cm⁻¹ | Disappearance indicates ring-opening. | M06-2x/def2-SVPD acs.org |
Structure Function Relationships and Design Principles Derived from Oxetan 3 Yl 2,2,2 Trifluoroethyl Carbonate Research
Correlating Structural Modifications with Synthetic Accessibility and Yields
The synthesis of Oxetan-3-yl 2,2,2-trifluoroethyl carbonate and its derivatives is intrinsically linked to the accessibility and reactivity of its precursors. The primary challenge lies in the efficient and selective formation of the carbonate linkage between the sterically hindered and strained oxetane (B1205548) ring and the electron-deficient trifluoroethyl group.
One common synthetic route involves the reaction of oxetan-3-ol (B104164) with a suitable chloroformate or an activated carbonate species. However, the inherent ring strain of the oxetane moiety can lead to side reactions, such as ring-opening, particularly under harsh conditions. nih.gov The choice of solvent, base, and temperature is therefore critical to maximizing the yield of the desired product.
Similarly, the synthesis of fluorinated carbonates like bis(2,2,2-trifluoroethyl) carbonate often requires specialized reagents and conditions to handle the highly electronegative trifluoromethyl group. researchgate.netresearchgate.net The reactivity of 2,2,2-trifluoroethanol (B45653) is lower than that of non-fluorinated alcohols, which can necessitate the use of more reactive coupling agents.
The following table summarizes the impact of structural modifications on synthetic yields for related compounds, providing a predictive framework for this compound derivatives.
| Structural Modification | Precursor | Typical Reagent | Key Challenge | Impact on Yield |
| Oxetane Ring | Oxetan-3-ol | Phosgene (B1210022) derivatives | Ring strain, potential for ring-opening | Moderate to Good |
| Substituted Oxetane | 3-substituted oxetan-3-ol | Activated carbonates | Steric hindrance, multi-step synthesis | Lower |
| Trifluoroethyl Group | 2,2,2-trifluoroethanol | Chloroformates | Lower nucleophilicity of the alcohol | Moderate |
| Alternative Linker | Di-tert-butyl dicarbonate | DMAP | Potential for side reactions | Variable |
Rational Design of Reactivity and Selectivity through Substituent Effects
The reactivity and selectivity of this compound are governed by the electronic and steric properties of its constituent moieties. The oxetane ring, a four-membered ether, possesses significant ring strain (approximately 106 kJ/mol), making it susceptible to nucleophilic attack and ring-opening reactions. nih.gov This inherent reactivity can be modulated by the substituents on the ring.
The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. nih.govmdpi.com This has a profound effect on the adjacent carbonate group, increasing its electrophilicity and making it more susceptible to nucleophilic attack. This enhanced reactivity can be harnessed for various chemical transformations. However, the strong inductive effect of the -CF3 group also decreases the basicity of the carbonate oxygen atoms, which can influence its interaction with Lewis acids. nih.gov
The following table illustrates the predicted effects of substituents on the reactivity of the parent compound.
| Substituent Position | Substituent Type | Predicted Effect on Reactivity | Rationale |
| Oxetane Ring (C2 or C4) | Electron-donating (e.g., alkyl) | Decreased oxetane ring reactivity | Steric hindrance and slight reduction in ring strain |
| Oxetane Ring (C2 or C4) | Electron-withdrawing (e.g., -CF3) | Increased oxetane ring reactivity | Enhanced electrophilicity of the ring carbons |
| Trifluoroethyl Group | Additional fluorine atoms | Increased carbonate electrophilicity | Enhanced inductive electron withdrawal |
| Carbonate Linker | Replacement with thiocarbonate | Altered reactivity profile | Sulfur is a better leaving group than oxygen in some contexts |
Engineering of Functional Attributes in Advanced Materials through Molecular Design
The unique combination of a polar, rigid oxetane ring and a lipophilic, electron-withdrawing trifluoroethyl group makes this compound an interesting building block for advanced materials. The incorporation of such motifs can significantly influence the physicochemical properties of polymers, liquid crystals, and other functional materials. acs.org
The oxetane moiety can improve properties such as aqueous solubility and metabolic stability in drug-like molecules, and similar benefits can be translated to materials science. acs.orgnih.gov Its rigid, three-dimensional structure can disrupt polymer chain packing, leading to materials with lower crystallinity and increased amorphous content. The polarity of the ether oxygen can also enhance adhesion and compatibility with other polar materials.
The trifluoroethyl group is known to impart desirable properties such as thermal and electrochemical stability. sigmaaldrich.com For example, fluorinated carbonates are used as electrolyte additives in lithium-ion batteries to improve performance and safety. sigmaaldrich.comresearchgate.net The low flammability of compounds like bis(2,2,2-trifluoroethyl) carbonate makes them attractive for applications where fire retardancy is crucial. nih.govelsevierpure.com
By systematically modifying the structure of this compound, it is possible to fine-tune the properties of resulting materials. For instance, copolymerization of oxetane-containing monomers with other cyclic ethers can lead to polyethers with tailored thermal and mechanical properties. The inclusion of the trifluoroethyl carbonate moiety can enhance the chemical resistance and reduce the surface energy of these materials.
| Material Class | Property Engineered | Role of Oxetane Moiety | Role of Trifluoroethyl Moiety |
| Polymers | Thermal Stability, Solubility | Increased Tg, improved solubility | Enhanced thermal and oxidative stability |
| Liquid Crystals | Mesophase behavior | Introduction of a kink in the molecular structure | Modification of dipole moment and polarizability |
| Electrolytes | Electrochemical Stability, Safety | Improved salt dissociation | Formation of a stable solid-electrolyte interphase (SEI), flame retardancy |
| Coatings | Surface Energy, Chemical Resistance | Improved adhesion | Low surface energy (hydrophobicity), chemical inertness |
Strategic Integration of Oxetane and Trifluoroethyl Moieties in Novel Chemical Entities
The strategic incorporation of oxetane and trifluoroethyl groups is a prominent theme in modern drug discovery and medicinal chemistry. nih.govnih.govwikipedia.orgresearchgate.net These groups are often introduced to modulate the physicochemical and pharmacokinetic properties of bioactive molecules, leading to improved efficacy and safety profiles.
The oxetane ring is frequently employed as a bioisostere for gem-dimethyl or carbonyl groups. nih.gov Its small size and polarity can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability. acs.orgacs.org The three-dimensional nature of the oxetane ring can also provide access to new chemical space and improve binding interactions with biological targets. nih.gov In some cases, the oxetane moiety can act as a hydrogen bond acceptor, further influencing molecular recognition. nih.gov
The trifluoromethyl group is one of the most common fluorine-containing substituents in pharmaceuticals. mdpi.comwikipedia.org Its introduction can block metabolic pathways, increase binding affinity through favorable electrostatic interactions, and enhance membrane permeability. researchgate.nethovione.com The electron-withdrawing nature of the -CF3 group can also modulate the pKa of nearby functional groups, which is crucial for optimizing drug absorption and distribution.
The combination of an oxetane and a trifluoroethyl group within the same molecule, as in this compound, offers a powerful strategy for fine-tuning the properties of novel chemical entities. This combination allows for the simultaneous modulation of solubility, metabolic stability, lipophilicity, and electronic properties. While this compound itself may not be a drug candidate, the design principles derived from its study are highly relevant to the development of new therapeutics.
| Moiety | Property Modulated | Impact on Drug-like Properties | Example Application |
| Oxetane | Solubility, Lipophilicity, Metabolic Stability | Improved aqueous solubility, lower lipophilicity, resistance to metabolism | Replacement for gem-dimethyl or carbonyl groups |
| Trifluoroethyl | Lipophilicity, Metabolic Stability, Binding Affinity | Increased lipophilicity, blocked metabolism, enhanced target binding | Improving CNS penetration, enhancing potency |
| Combined | Fine-tuning of ADME properties | Optimization of absorption, distribution, metabolism, and excretion | Design of novel kinase inhibitors or antivirals |
Future Research Directions and Emerging Opportunities for Oxetan 3 Yl 2,2,2 Trifluoroethyl Carbonate
Exploration of Novel Synthetic Pathways and Catalytic Methods
The development of efficient and scalable synthetic routes is the foundational step toward unlocking the potential of Oxetan-3-yl 2,2,2-trifluoroethyl carbonate. Future research will likely focus on several key strategies, moving from classical methods to more advanced catalytic systems.
One promising approach involves the direct coupling of oxetan-3-ol (B104164) with a 2,2,2-trifluoroethyl-based carbonylating agent. For instance, reacting oxetan-3-ol with 2,2,2-trifluoroethyl chloroformate in the presence of a non-nucleophilic base would be a straightforward method. However, exploring milder and more atom-economical alternatives is a key research goal. The use of bis(2,2,2-trifluoroethyl) carbonate itself as a reagent in a transesterification reaction catalyzed by an organocatalyst or a Lewis acid could offer a more benign pathway.
Another avenue involves building the oxetane (B1205548) ring as a later-stage transformation. Synthetic strategies could start from an acyclic precursor, such as a substituted 1,3-diol, which can be cyclized to form the oxetane ring. acs.org A particularly elegant approach would be the decarboxylative cyclization of a cyclic carbonate derived from a suitably functionalized glycerol derivative. acs.orggoogle.com
Catalysis will be central to optimizing these syntheses. Research into phase-transfer catalysis, novel organocatalysts (e.g., N-heterocyclic carbenes), or transition-metal-catalyzed carbonylation reactions could lead to higher yields, improved purity, and milder reaction conditions.
Table 1: Prospective Synthetic Routes and Catalytic Systems
| Route | Key Reagents | Catalyst/Conditions | Potential Advantages | Research Focus |
|---|---|---|---|---|
| Direct Carbonylation | Oxetan-3-ol, 2,2,2-Trifluoroethyl chloroformate | Pyridine, Et₃N | High yield, well-established | Improving safety, avoiding toxic reagents |
| Transesterification | Oxetan-3-ol, Bis(2,2,2-trifluoroethyl) carbonate | DBU, Lewis Acids (e.g., Zn(OAc)₂) | Atom economy, milder conditions | Catalyst screening, reaction optimization |
| Cyclic Carbonate Route | 2-(allyloxymethyl)-2-(hydroxymethyl)propane-1,3-diol | 1. Triphosgene2. Decarboxylation catalyst | Convergent synthesis | Development of stereoselective variants |
| Catalytic CO₂ Insertion | Oxetan-3-ol, 2,2,2-trifluoroethyl halide | Transition Metal Catalyst, CO₂ | Use of CO₂ as a C1 source | Catalyst design, high-pressure studies |
Expansion of Applications in Emerging Technologies (e.g., CO₂ Capture, Advanced Solvents)
The unique combination of a polar heterocyclic ring and highly fluorinated ethyl groups suggests that this compound could possess valuable properties as a specialty solvent or a component in advanced materials.
Advanced Solvents and Electrolytes: Fluorinated carbonates, such as bis(2,2,2-trifluoroethyl) carbonate, are known for their non-flammable nature and electrochemical stability, making them candidates for safer lithium-ion battery electrolytes. acs.org The incorporation of the polar oxetane moiety could enhance salt dissolution and ionic conductivity while maintaining high thermal stability. Future research should focus on characterizing its electrochemical window, viscosity, and performance as an electrolyte additive.
CO₂ Capture: While traditional CO₂ capture relies on aqueous amine solutions, there is growing interest in non-aqueous and physisorption-based systems to reduce the energy penalty of solvent regeneration. researchgate.netwhiterose.ac.uk The carbonate oxygen atoms in this compound could provide sites for weak interaction with CO₂, while its low volatility (predicted) would be advantageous. Research should investigate its CO₂ solubility under various pressures and temperatures and its potential use in specialized capture processes where water must be avoided. The electron-withdrawing nature of its structure would differentiate its reactivity from traditional alkaline carbonate solutions. researchgate.net
Table 2: Hypothetical Physicochemical Properties and Technological Relevance
| Property | Predicted Value/Characteristic | Relevance | Research Direction |
|---|---|---|---|
| Boiling Point | 180-220 °C | Low volatility for solvent applications | Experimental measurement, vapor pressure curves |
| Dielectric Constant | High | Good solvent for polar species and salts | Measurement and comparison with standard electrolytes |
| Flash Point | > 100 °C | Enhanced safety, fire retardancy | Standardized flammability testing |
| CO₂ Solubility | Moderate (Physisorption) | Potential for low-energy regeneration | High-pressure solubility studies, thermodynamic modeling |
| Electrochemical Window | > 4.5 V vs. Li/Li⁺ | Stability in high-voltage batteries | Cyclic voltammetry, performance in coin cells |
Integration into Multicomponent Reaction Systems
Multicomponent reactions (MCRs) are powerful tools for building molecular complexity in a single step. The strained four-membered ring of the oxetane moiety makes it susceptible to Lewis acid-catalyzed ring-opening, presenting an opportunity for its use in MCRs. acs.orgresearchgate.net
Future research could explore scenarios where this compound acts as a bifunctional component. For example, a Lewis acid could activate the oxetane ring for nucleophilic attack by one component of an MCR, while the carbonate group could be subsequently displaced or transformed in a later step of the reaction cascade. The 2,2,2-trifluoroethoxide is an excellent leaving group, which could facilitate such transformations. This would allow for the controlled introduction of a 1,3-diol synthon with a protected hydroxyl group into complex molecular architectures.
Table 3: Hypothetical Multicomponent Reaction Involving this compound
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Potential Product Class |
|---|---|---|---|---|
| Aldehyde | Amine | Isocyanide | Sc(OTf)₃ | Polyfunctionalized β-amino alcohols |
| Diketone | Hydrazine | This compound | Yb(OTf)₃ | Complex heterocyclic systems with ether side chains |
Development of Chiral Variants and Stereoselective Synthesis
The introduction of stereocenters dramatically expands the utility of a molecule, particularly in pharmaceutical and biological applications. The development of chiral, enantiomerically pure versions of this compound is a significant and valuable research direction.
Strategies for stereoselective synthesis could include:
Chiral Pool Synthesis: Starting from enantiopure three- or four-carbon building blocks derived from natural sources like sugars or amino acids to construct the oxetane ring diastereoselectively.
Asymmetric Catalysis: Employing chiral catalysts for the key ring-forming cyclization step, which could establish the stereochemistry of the oxetane.
Kinetic Resolution: Using enzymes or chiral catalysts to selectively react with one enantiomer of a racemic mixture of oxetan-3-ol before or after the carbonate formation.
Successful development of these methods would provide access to non-racemic building blocks for creating stereochemically complex drugs and materials.
Table 4: Potential Approaches to Stereoselective Synthesis
| Approach | Chiral Source / Catalyst | Key Transformation | Expected Outcome |
|---|---|---|---|
| Chiral Pool | (S)-3-chloro-1,2-propanediol | Intramolecular Williamson ether synthesis | (R)- or (S)-Oxetan-3-ol precursor |
| Asymmetric Cyclization | Achiral 1,3-diol precursor | Chiral Lewis acid-catalyzed cyclization | Enantioenriched oxetane product |
| Enzymatic Resolution | Racemic Oxetan-3-ol | Lipase-catalyzed acylation | Enantiomerically pure oxetan-3-ol and its ester |
Synergistic Effects with Other Functional Groups in Complex Chemical Systems
The true potential of this compound may lie in the synergistic effects that arise from combining its unique features with other functional groups in larger molecules. The oxetane ring is a recognized bioisostere for gem-dimethyl and carbonyl groups, capable of improving aqueous solubility, metabolic stability, and cell permeability while adding three-dimensionality. rsc.orgnih.govnih.gov Simultaneously, the trifluoroethyl group is a well-known motif for enhancing metabolic stability and modulating the electronic properties of a molecule.
The combination of these two groups in a single building block offers a powerful tool for medicinal chemists. Research should focus on incorporating this moiety into known drug scaffolds and studying the resulting changes in physicochemical and pharmacological properties. For instance, replacing a flexible alkyl chain in a drug molecule with a structure derived from the ring-opening of this oxetane could introduce a specific conformation and polarity, potentially leading to enhanced target binding and an improved pharmacokinetic profile. The trifluoromethyl oxetane motif, a close analogue, has already shown promise as a polar substitute for a tert-butyl group. nih.govresearchgate.net
Table 5: Predicted Synergistic Effects on a Hypothetical Parent Drug Molecule
| Property | Change after Incorporation | Underlying Reason |
|---|---|---|
| Aqueous Solubility | Increased | High polarity of the oxetane and carbonate groups |
| Metabolic Stability | Increased | Blockage of metabolic sites by stable C-F and C-O bonds |
| Lipophilicity (LogP) | Decreased | Introduction of multiple polar oxygen atoms |
| Binding Affinity | Potentially Increased | Rigid conformation from oxetane; H-bond accepting oxygens |
| Acidity/Basicity of Proximal Groups | Modulated | Strong inductive electron-withdrawing effect of both motifs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
